(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro groups attached to phenyl rings and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the desired product. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.
Oxidation: The phenyl rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) for hydrolysis, ammonia (NH3) for amide formation.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of (2Z)-3-(3-aminophenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Formation of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enoic acid.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3-nitrophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
- (2Z)-3-(3-nitrophenyl)-2-(4-chlorophenyl)prop-2-enenitrile
- (2Z)-3-(3-nitrophenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
(2Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of two nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The electronic effects of the nitro groups can alter the compound’s behavior in various reactions, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C15H9N3O4 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
(Z)-3-(3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9N3O4/c16-10-13(12-4-6-14(7-5-12)17(19)20)8-11-2-1-3-15(9-11)18(21)22/h1-9H/b13-8+ |
InChI Key |
AXUOAWQBOYGHIV-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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